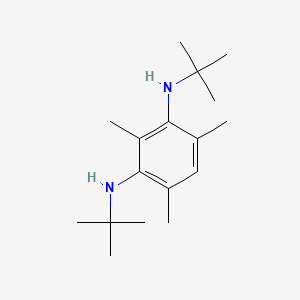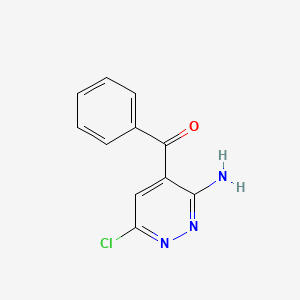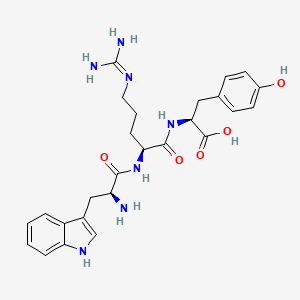
L-Tyrosine, L-tryptophyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, L-tryptophyl-L-arginyl- is a tripeptide composed of three amino acids: L-tyrosine, L-tryptophan, and L-arginine. Each of these amino acids plays a crucial role in various physiological processes. L-tyrosine is a non-essential amino acid involved in protein synthesis and the production of neurotransmitters. L-tryptophan is an essential amino acid that serves as a precursor for serotonin and melatonin. L-arginine is a semi-essential amino acid important for nitric oxide production and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-tryptophyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like L-Tyrosine, L-tryptophyl-L-arginyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-tryptophyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the imine groups in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with modified functional groups.
Scientific Research Applications
L-Tyrosine, L-tryptophyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for neurotransmitter synthesis.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-tryptophyl-L-arginyl- involves its interaction with various molecular targets and pathways:
Neurotransmitter Synthesis: L-tyrosine and L-tryptophan serve as precursors for dopamine, norepinephrine, and serotonin.
Nitric Oxide Production: L-arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
Protein Synthesis: The peptide can be incorporated into proteins, affecting their structure and function.
Comparison with Similar Compounds
L-Tyrosine, L-tryptophyl-L-arginyl- can be compared with other tripeptides and amino acid derivatives:
L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
L-Carnosine: A dipeptide of beta-alanine and histidine, involved in muscle function and antioxidant defense.
L-Arginyl-L-tryptophyl-L-tyrosine: Another tripeptide with a different sequence, affecting its biological activity and stability.
L-Tyrosine, L-tryptophyl-L-arginyl- is unique due to its specific sequence, which influences its interactions and functions in biological systems.
Properties
CAS No. |
160248-31-7 |
|---|---|
Molecular Formula |
C26H33N7O5 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H33N7O5/c27-19(13-16-14-31-20-5-2-1-4-18(16)20)23(35)32-21(6-3-11-30-26(28)29)24(36)33-22(25(37)38)12-15-7-9-17(34)10-8-15/h1-2,4-5,7-10,14,19,21-22,31,34H,3,6,11-13,27H2,(H,32,35)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,21-,22-/m0/s1 |
InChI Key |
HQVKQINPFOCIIV-BVSLBCMMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


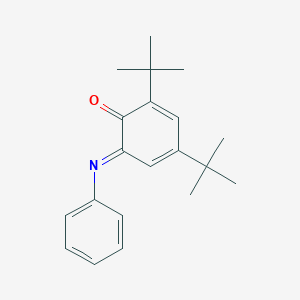
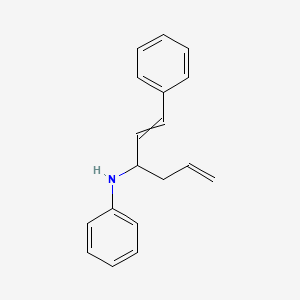
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
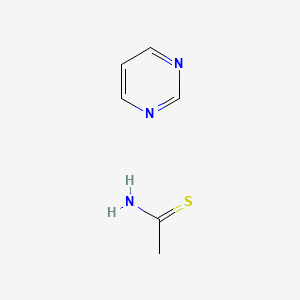
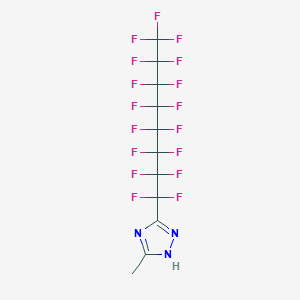
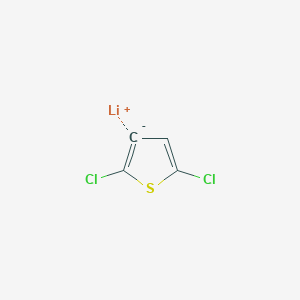
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
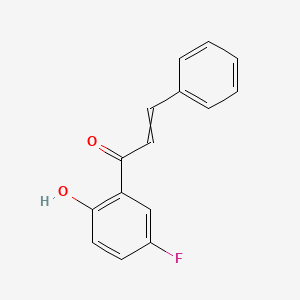
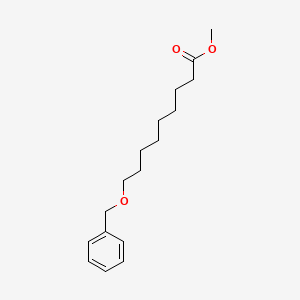
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
